“(2,4-diaminopteridin-6-yl)methanol Hydrobromide” is a chemical compound with the molecular formula C7H9BrN6O . It is a white to light yellow crystal powder . This compound is used in the synthesis of 6-bromomethyl-pteridine-2,4-diamine .
The molecular structure of “(2,4-diaminopteridin-6-yl)methanol Hydrobromide” can be represented by the InChI string: InChI=1S/C7H8N6O.BrH/c8-5-4-6 (13-7 (9)12-5)10-1-3 (2-14)11-4;/h1,14H,2H2, (H4,8,9,10,12,13);1H
. The Canonical SMILES representation is C1=C (N=C2C (=NC (=NC2=N1)N)N)CO.Br
.
“(2,4-diaminopteridin-6-yl)methanol Hydrobromide” is a white to light yellow crystal powder . It has a molecular weight of 273.09 g/mol . It has 4 hydrogen bond donors and 7 hydrogen bond acceptors .
The synthesis of (2,4-diaminopteridin-6-yl)methanol hydrobromide typically involves several steps. One notable method includes the conversion of 2,4-diamino-6-hydroxymethylpteridine to its hydrobromide form. This conversion can be achieved through the following steps:
The molecular structure of (2,4-diaminopteridin-6-yl)methanol hydrobromide features a pteridine ring system that incorporates two amino groups at positions 2 and 4 and a hydroxymethyl group at position 6. The presence of these functional groups contributes to its biological activity and solubility characteristics.
The chemical reactions involving (2,4-diaminopteridin-6-yl)methanol hydrobromide primarily focus on its role as an intermediate in synthesizing methotrexate and other antifolate compounds. Key reactions include:
The mechanism of action for compounds like (2,4-diaminopteridin-6-yl)methanol hydrobromide, particularly when used as an intermediate for methotrexate, involves inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for folate metabolism and nucleotide synthesis:
This mechanism underlies the therapeutic efficacy of methotrexate in treating various malignancies and inflammatory conditions.
The physical and chemical properties of (2,4-diaminopteridin-6-yl)methanol hydrobromide include:
The primary applications of (2,4-diaminopteridin-6-yl)methanol hydrobromide are found within pharmaceutical chemistry:
The compound features a pteridine core—a fused pyrimidine-pyrazine system—with amino groups at positions 2 and 4, and a hydroxymethyl substituent at position 6. Protonation of the ring nitrogen atoms by hydrobromic acid yields the crystalline hydrobromide salt, enhancing its stability and aqueous solubility. Systematic nomenclature designates it as 6-(Hydroxymethyl)pteridine-2,4-diamine hydrobromide, though it is variably referenced in literature as Methotrexate Impurity A Hydrobromide or 2,4-Diamino-6-(hydroxymethyl)pteridine hydrobromide [4] [6] [9].
Molecular Formula: C₇H₉BrN₆OMolecular Weight: 273.10 g/mol (anhydrous)CAS Registry Numbers:
Table 1: Key Physicochemical Properties
Property | Value | Measurement Conditions | |
---|---|---|---|
Melting Point | 220°C (decomposition) | Lit. | |
Water Solubility | 10 g/L | 20°C | |
LogP (Partition Coefficient) | -1.82 to -0.6 (consensus) | Predicted | |
Topological Polar Surface Area | 123.83 Ų | Computed | |
pKa | 12.00 ± 0.10 | Predicted | |
Crystal Form | Orange solid | Ambient conditions | [4] [6] [9] |
Spectroscopic characterization includes distinctive signatures:
The synthesis of diaminopteridinemethanol derivatives emerged during mid-20th-century explorations of folate antagonists. Early pteridine chemistry relied on multi-step sequences from pyrimidine precursors, often with low yields. A transformative advance occurred with the development of one-pot cyclization methods using tetraaminopyrimidine and 1,3-dihydroxyacetone under acidic catalysis. This route significantly streamlined access to the hydroxymethylpteridine scaffold and enabled large-scale production of key intermediates like (2,4-Diaminopteridin-6-yl)methanol [8] [9].
Table 2: Evolution of Synthetic Approaches
Synthetic Method | Key Reagents/Conditions | Yield | Advantages/Limitations | |
---|---|---|---|---|
Guanine Oxidation Pathway (1950s) | Nitrous acid, complex purification | <20% | Theoretically viable; impractical | |
Pyrimidine Cyclization (Classical) | 2,4,5,6-Tetraaminopyrimidine sulfate, glyoxal derivatives | 40-60% | Moderate yield; byproduct formation | |
Molecular Sieve-Catalyzed Cyclization (Modern) | 1,3-Dihydroxyacetone, acidic 4Å molecular sieves | >85% | High purity; simple filtration workup | |
Bromination of Hydroxymethyl Precursor | N-Bromosuccinimide, triphenylphosphine | 70-90% | Direct route to bromomethylpteridines | [4] [8] [9] |
The compound’s significance intensified when identified as the pivotal precursor for 2,4-diamino-6-(bromomethyl)pteridine hydrobromide—the electrophilic coupling partner in methotrexate synthesis. This transformation, achieved via Appel reaction conditions, enabled conjugation to p-aminobenzoylglutamate moieties, establishing it as an indispensable intermediate in antifolate manufacturing [3] [7] [8].
(2,4-Diaminopteridin-6-yl)methanol derivatives serve as proto-antifolates—biologically inert precursors metabolically activated within target cells. This prodrug strategy exploits differential enzyme expression between mammalian and pathogenic systems. Specifically, Plasmodium falciparum parasites express dihydrofolate synthase (DHFS), which conjugates glutamate residues to diaminopteroate scaffolds. This enzyme efficiently converts DAMPA (2,4-diamino-N10-methyl-pteroate) into methotrexate within the parasite, selectively inhibiting dihydrofolate reductase (DHFR) while minimizing host toxicity [5].
Mechanistic Insights:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0